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molecular formula C12H10N2O2 B8766117 p-tolyl pyrazine-2-carboxylate CAS No. 132172-96-4

p-tolyl pyrazine-2-carboxylate

Cat. No. B8766117
M. Wt: 214.22 g/mol
InChI Key: YJPASBYDCPRNPD-UHFFFAOYSA-N
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Patent
US04962111

Procedure details

To 3.5 g (25 mmol) of pyrazinoyl chloride dissolved in methylene chloride (20 mL) and pyridine (2 mL) cooled to 0° C. in a 50 mL round bottom flask was added 4-methyl-phenol (3.2 g, 30 mmol). Upon completion of the reaction and isolation as described above, recrystallization from hexanes yielded 1.51 g (24% yield) of the crystalline title compound; m.p.: 120°-123° C. Elemental Analysis: C12H10N2O2Calcd: C:67.28, H:4.71. Found: C:67.4, H:4.66.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](Cl)=[O:8].N1C=CC=CC=1.[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:23][C:20]1[CH:21]=[CH:22][C:17]([CH3:16])=[CH:18][CH:19]=1)=[O:8]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction and isolation
CUSTOM
Type
CUSTOM
Details
recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)OC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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